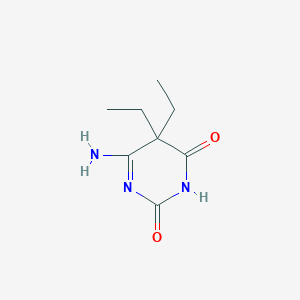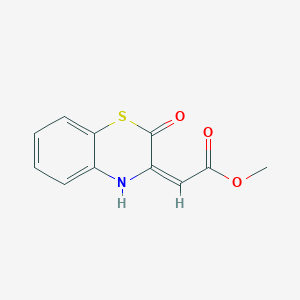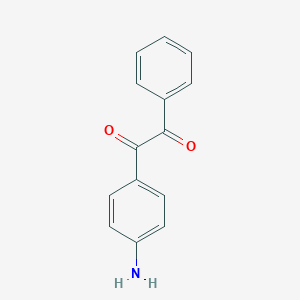
Ethanedione, (4-aminophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedione, (4-aminophenyl)phenyl-, also known as 4,4'-Diaminodiphenyl Ether (DDE), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.
Wirkmechanismus
The mechanism of action of Ethanedione, (4-aminophenyl)phenyl- is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors, allowing for the efficient transport of electrons and holes through the material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethanedione, (4-aminophenyl)phenyl-. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ethanedione, (4-aminophenyl)phenyl- in laboratory experiments is its ability to act as a charge carrier in organic semiconductors. This property makes it a valuable building block for the synthesis of organic electronic materials. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of Ethanedione, (4-aminophenyl)phenyl- in scientific research. One possible direction is the development of new organic semiconductors using this compound as a building block. Another direction is the investigation of its potential use in other areas of organic electronics, such as organic memory devices. Additionally, the development of new synthesis methods for Ethanedione, (4-aminophenyl)phenyl- could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of Ethanedione, (4-aminophenyl)phenyl-, involves the reaction of 4-nitrophenol with aniline in the presence of a catalyst such as palladium on carbon. The product obtained from this reaction is then reduced using hydrogen gas and a catalyst such as palladium on carbon to obtain Ethanedione, (4-aminophenyl)phenyl-. This method has been widely used for the synthesis of Ethanedione, (4-aminophenyl)phenyl- in the laboratory.
Wissenschaftliche Forschungsanwendungen
Ethanedione, (4-aminophenyl)phenyl- has been found to have potential use in various scientific research applications. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
31029-96-6 |
|---|---|
Produktname |
Ethanedione, (4-aminophenyl)phenyl- |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI-Schlüssel |
JHBUKUKCTQDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Piktogramme |
Irritant |
Löslichkeit |
33.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

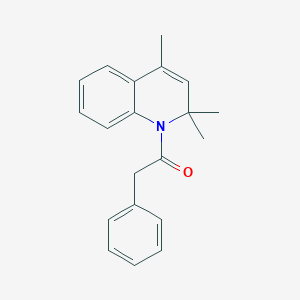
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)

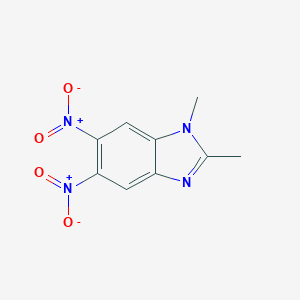
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
